4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol
Overview
Description
4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C13H12O3S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biocatalysis in Drug Metabolism
4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol and related compounds have been studied in the context of drug metabolism. A notable example is LY451395, a biaryl-bis-sulfonamide, which undergoes extensive metabolism in preclinical species. A study demonstrated the application of a microbial-based biocatalytic system to produce mammalian metabolites of LY451395 in sufficient amounts for structural characterization by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).
Environmental Health Perspectives
The presence and effects of methylsulfonyl metabolites of chlorinated biphenyls and DDE in human tissues have been a subject of environmental health research. These metabolites have been identified in various human tissues, highlighting their environmental persistence and potential health impacts (Weistrand & Norén, 1997).
Antiestrogenic Effects of Aryl Methyl Sulfone Metabolites
Methylsulfonyl (MeSO2) metabolites of polychlorinated biphenyls (PCBs) have been studied for their antiestrogenic effects. These metabolites exhibit antagonist behavior on estrogen receptor-dependent gene expression in various bioassay systems, which is crucial for understanding their potential environmental and health impacts (Letcher et al., 2002).
Synthesis and Applications in Organic Chemistry
The synthesis and application of compounds related to this compound in organic chemistry have been explored. These compounds are used for their biological activities and as active agents in various chemical reactions (2020).
Analytical Chemistry Applications
4'-(Methylsulfonyl)phenyl-containing compounds have been developed as stationary phases for capillary column gas chromatography, demonstrating unique selectivities for specific classes of compounds, including basic nitrogen heterocycles and polychlorinated biphenyls (Juvancz et al., 1991).
Medical Research
Compounds containing this compound have been investigated for their anti-inflammatory and antitumor effects. One study focused on 4-(aryloyl)phenyl methyl sulfones, highlighting their capacity to inhibit cyclooxygenase isoenzymes and their potential in treating inflammatory diseases and cancer (Harrak et al., 2010).
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIZOHXZDDZCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566495 | |
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13244-58-1 | |
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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